molecular formula C96H129N21O20 B10815529 Nerofe CAS No. 1311294-45-7

Nerofe

Cat. No.: B10815529
CAS No.: 1311294-45-7
M. Wt: 1897.2 g/mol
InChI Key: FNQVICDIQNFNHD-NOQIVBDNSA-N
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Description

Nerofe (also referred to in research as dTCApFs) is a synthetic 14-amino acid derivative of the human Tumor Cell Apoptosis Factor (TCApF) . It is a novel hormone-peptide with investigated anti-cancer activity, functioning as a ligand for the T1/ST2 receptor . This receptor is sparsely expressed in healthy tissues but is strongly overexpressed in various cancers, particularly those with mutated KRAS (mtKRAS), making it a target of interest for research . The primary research value of this compound lies in its unique mechanism of action. Studies indicate that upon binding to the T1/ST2 receptor, it induces apoptosis (programmed cell death) in proliferating cancer cells . This process involves the loss of Golgi function and the induction of Endoplasmic Reticulum (ER) stress, alongside the downregulation of the ER stress repair mechanism . Preclinical in vitro and in vivo models have demonstrated that this compound can be particularly effective when used in combination with other agents. Research in colorectal cancer models shows that this compound combined with Doxorubicin (DOX) has a synergistic effect, substantially reducing tumor cell viability . This combination was found to downregulate KRAS signaling via upregulation of the tumor suppressor miR217, enhance apoptosis, and increase reactive oxygen species (ROS) production . Furthermore, this combination therapy has been shown to transform the tumor microenvironment from immunosuppressive to immunostimulatory, characterized by an increase in immunostimulatory cytokines like IL-2 and IFN-γ, and the recruitment of NK cells and M1 macrophages to the tumor site . Research applications for this compound include investigation into acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors with KRAS mutations, such as colorectal, pancreatic, and non-small cell lung cancers . Its activity has been studied in various human cancer cell lines, including breast carcinoma (MCF7), glioblastoma, neuroblastoma, and prostate cancer .

Properties

CAS No.

1311294-45-7

Molecular Formula

C96H129N21O20

Molecular Weight

1897.2 g/mol

IUPAC Name

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1

InChI Key

FNQVICDIQNFNHD-NOQIVBDNSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC(C)C)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CO)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N

Origin of Product

United States

Mechanistic Elucidation of Nerofe S Biological Activity

Receptor-Mediated Cellular Entry and Signaling Initiation

The biological activity of Nerofe is initiated by its binding to a key receptor on the cell surface. This binding event is critical for mediating the subsequent intracellular signaling cascades that drive this compound's effects.

T1/ST2 Receptor (IL1RL1) as the Primary Binding Target

The primary binding target for this compound has been identified as the T1/ST2 receptor, also known as IL1RL1 (Interleukin 1 Receptor Like 1). nih.govcancer.govresearchgate.netwseas.usresearchgate.netresearchgate.netresearchgate.netnih.govvulcanchem.comscispace.com This receptor is a member of the Toll/Interleukin-1 receptor superfamily. nih.govcancer.govresearchgate.net The binding of this compound to the T1/ST2 receptor is a selective interaction that triggers the downstream cellular responses. wseas.usresearchgate.netresearchgate.netresearchgate.netnih.gov

Studies have characterized the expression profile of the T1/ST2 receptor in various cellular models. The T1/ST2 receptor is reported to be sparsely expressed in healthy tissues but is strongly overexpressed in certain cancer cells. nih.govoncotarget.com This overexpression has been observed in proliferating cancer cell lines, including acute myeloid leukemia (U937), human breast carcinoma (MCF7), human glioblastoma, human neuroblastoma, human prostate cancer, and human lung cancer cells. wseas.usresearchgate.netnih.gov The selective expression of the T1/ST2 receptor on these cancer cells is considered to be related to the selectivity of this compound-induced apoptosis. researchgate.netresearchgate.netnih.gov Furthermore, retrospective analysis has indicated that patients whose tumors expressed higher levels of the T1/ST2 receptor exhibited a better response to this compound. nih.govoncotarget.com

Data on T1/ST2 receptor expression in selected cellular models:

Cell TypeT1/ST2 Expression LevelReference
Healthy TissuesSparsely expressed nih.govoncotarget.com
Proliferating Cancer Cells (e.g., U937, MCF7)Overexpressed wseas.usresearchgate.netnih.govoncotarget.com
mtKRAS TumorsStrongly overexpressed nih.govoncotarget.com

Upon binding of this compound, the T1/ST2 receptor undergoes dimerization. vulcanchem.com This dimerization is a crucial step in activating the receptor and initiating intracellular signaling. Following binding, there is also evidence suggesting that the this compound-T1/ST2 receptor complex undergoes internalization. researchgate.net This internalization leads to a subsequent disappearance of T1/ST2 receptors from the cell surface, which is likely due to the uptake of the bound complex into the cell. researchgate.net This process of dimerization and internalization is integral to the receptor-mediated mechanism of action of this compound.

Characterization of T1/ST2 receptor expression in cellular models

Downstream Intracellular Signaling Cascades

The binding of this compound to the T1/ST2 receptor triggers several downstream intracellular signaling cascades. These pathways are essential for mediating the biological effects of this compound, including the induction of apoptosis in target cells. nih.govcancer.govwseas.usresearchgate.netresearchgate.netresearchgate.netnih.gov

One of the key signaling pathways activated by this compound binding to the T1/ST2 receptor is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govcancer.govwseas.usresearchgate.netresearchgate.netresearchgate.netnih.govscispace.comevitachem.com Activation of p38 MAPK involves its phosphorylation. wseas.usresearchgate.net This activation is observed following the application of this compound to susceptible cells. wseas.usresearchgate.net The p38 MAPK pathway plays a significant role in various cellular processes, including apoptosis. atlasgeneticsoncology.org

In addition to the p38 MAPK pathway, this compound also activates the c-Jun N-terminal Kinase (JNK) pathway. nih.govcancer.govwseas.usresearchgate.netresearchgate.netresearchgate.netnih.govscispace.comevitachem.com Similar to p38 MAPK, JNK activation involves its phosphorylation. wseas.usresearchgate.net The activation of JNK is observed after treatment with this compound and occurs alongside the activation of p38 MAPK. wseas.usresearchgate.net The JNK pathway is known to be involved in mediating cellular responses to stress signals and plays a role in regulating apoptosis. wseas.usresearchgate.net

Signaling PathwayActivation upon this compound BindingReference
p38 Mitogen-Activated Protein Kinase (MAPK)Activated nih.govcancer.govwseas.usresearchgate.netresearchgate.netresearchgate.netnih.govscispace.comevitachem.com
c-Jun N-terminal Kinase (JNK)Activated nih.govcancer.govwseas.usresearchgate.netresearchgate.netresearchgate.netnih.govscispace.comevitachem.com
Activation of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Induction of Apoptotic Pathways

This compound triggers apoptosis in cancer cells through multiple interconnected pathways, including both caspase-dependent and caspase-independent mechanisms, as well as modulation of the endoplasmic reticulum (ER) stress response wseas.usnih.govcellsignal.comnih.gov.

Caspase-Dependent Apoptosis Inductionwithpower.comwseas.uscellsignal.comnih.govuniprot.org

A key mechanism by which this compound induces apoptosis is through the activation of the caspase cascade wseas.usresearchgate.net. This involves the sequential activation of initiator and executioner caspases, leading to the dismantling of the cell wseas.usresearchgate.net.

Activation of Caspase-8, Caspase-9, and Caspase-3withpower.comwseas.uscellsignal.comuniprot.org

This compound's binding to the T1/ST2 receptor leads to the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway wseas.usresearchgate.net. Simultaneously, this compound treatment results in the cleavage of full-length caspase-9, an initiator caspase in the intrinsic, mitochondria-mediated apoptotic pathway wseas.usresearchgate.net. The activation of both caspase-8 and caspase-9 converges on the activation of caspase-3, a central executioner caspase responsible for cleaving numerous cellular substrates and executing the apoptotic program wseas.usresearchgate.net. Studies have shown a decrease in the anti-apoptotic protein FLIP, concomitant with caspase-8 activation, indicating the involvement of the extrinsic pathway researchgate.net. The degradation of anti-apoptotic protein Bcl-2 is accompanied by the cleavage of caspase-9, which subsequently activates caspase-3 wseas.usresearchgate.net.

Mitochondrial cytochrome c releasecellsignal.com

The intrinsic apoptotic pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol mdpi.comnih.gov. While not explicitly detailed for this compound in all provided snippets, the activation of caspase-9, which is part of the intrinsic pathway, is typically downstream of mitochondrial outer membrane permeabilization and cytochrome c release wseas.usresearchgate.netnih.gov. One source indicates that this compound activates caspase-9 via mitochondrial cytochrome c release vulcanchem.com. The release of cytochrome c is a crucial step in forming the apoptosome, a protein complex that activates caspase-9 mdpi.comnih.gov.

Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1)cellsignal.comuniprot.org

This compound has been shown to induce the degradation of anti-apoptotic proteins, notably Bcl-2 wseas.usresearchgate.net. This downregulation of proteins like Bcl-2 and Mcl-1 is a significant factor in shifting the balance towards pro-apoptotic signaling and sensitizing cancer cells to death wseas.usresearchgate.netnih.gov. Studies have demonstrated a pronounced degradation of Bcl-2 following this compound treatment wseas.usresearchgate.net. Downregulation of Mcl-1 has also been observed vulcanchem.com. The downregulation of these anti-apoptotic proteins contributes to the activation of the caspase cascade and subsequent apoptosis wseas.usresearchgate.netnih.gov.

The following table summarizes some of the observed effects of this compound on key apoptotic proteins:

ProteinEffect of this compound TreatmentObserved Change (if specified)Citation(s)
Caspase-8ActivationIncrease in active form wseas.usresearchgate.net
Caspase-9Activation (cleavage)Cleavage of full-length wseas.usresearchgate.net
Caspase-3ActivationIncrease in active form wseas.usresearchgate.net
FLIPDownregulationDecrease in level researchgate.net
Bcl-2Downregulation/DegradationPronounced degradation wseas.usresearchgate.net
Mcl-1Downregulation65% reduction reported vulcanchem.com
Cytochrome cRelease from mitochondria3.8-fold increase reported vulcanchem.com

DNA Fragmentation through Endonuclease G Activationcellsignal.com

This compound-induced apoptosis also involves DNA fragmentation, a hallmark of programmed cell death wseas.usresearchgate.net. This fragmentation is linked to the activation of endonucleases wseas.usresearchgate.net. Endonuclease G (EndoG) is a mitochondrial nuclease that translocates to the nucleus during apoptosis and contributes to DNA fragmentation cellsignal.comuniprot.orgembopress.orguniprot.org. One source explicitly states that this compound induces DNA fragmentation through endonuclease G activation vulcanchem.com. The release of EndoG from the mitochondria and its subsequent nuclear translocation lead to the cleavage of nuclear DNA, contributing to the final stages of apoptosis cellsignal.comembopress.org.

Endoplasmic Reticulum (ER) Stress Response Modulation

This compound treatment has been shown to induce endoplasmic reticulum (ER) stress in cancer cells nih.govnih.govresearchgate.net. The ER stress response is a complex cellular pathway that can lead to either adaptation and survival or the induction of apoptosis, depending on the intensity and duration of the stress nih.gov. This compound's induction of ER stress is associated with molecular effects such as increased levels of C/EBP homologous protein (CHOP), binding immunoglobulin protein (BiP), and phosphorylated inositol-requiring enzyme 1 (pIRE1), as well as increased phosphorylation of eukaryotic translation initiation factor 2α nih.gov. Furthermore, long-term exposure to this compound has been observed to lead to the downregulation of spliced X-box-binding protein 1 (XBP1), which is involved in the ER stress repair mechanism nih.gov. This dual effect of inducing ER stress while downregulating a key repair mechanism suggests that this compound modulates the ER stress response in a manner that favors the induction of apoptosis nih.gov. The loss of Golgi function induced by this compound is also implicated in the induction of ER stress nih.govnih.gov.

Induction of ER stress and associated markers (BiP/GRP78, pIRE1, C/EBP homologous protein)

A key component of this compound's mechanism is the induction of endoplasmic reticulum (ER) stress researchgate.netnih.govoncotarget.comresearchgate.netresearchgate.netnih.govnih.gov. ER stress is a cellular condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen imrpress.com. This compound treatment has been shown to increase the levels of several markers associated with ER stress, including Binding Immunoglobulin Protein (BiP), also known as Glucose-Regulated Protein 78 (GRP78) or HSPA5, phosphorylated Inositol-Requiring Enzyme 1 (pIRE1), and C/EBP homologous protein (CHOP), also known as DDIT3 researchgate.netresearchgate.netnih.gov.

Studies in pancreatic, breast, and ovarian cancer cell lines, as well as in murine xenograft models, demonstrated increased levels of BiP and pIRE1 following this compound treatment researchgate.netresearchgate.netnih.gov. An increase in the number of cells expressing these markers was observed researchgate.net. CHOP, a pro-apoptotic transcription factor activated during prolonged or severe ER stress, was also found to be upregulated upon this compound treatment researchgate.netnih.gov. The induction of these markers signifies the activation of the unfolded protein response (UPR), a cellular pathway initiated to cope with ER stress imrpress.com.

Inhibition of ER Stress Repair Mechanisms (e.g., downregulation of sXBP1)

While this compound induces ER stress, it also interferes with the cellular mechanisms designed to resolve this stress. Specifically, this compound has been shown to downregulate spliced X-box-binding protein 1 (sXBP1) researchgate.netnih.govoncotarget.comresearchgate.netnih.govnih.gov. sXBP1 is a crucial transcription factor in the activation of the ER stress response, playing a vital role in upregulating genes involved in ER-associated degradation and protein folding to restore ER homeostasis frontiersin.orgnih.gov. By downregulating sXBP1, this compound inhibits this essential ER stress repair mechanism researchgate.netnih.govoncotarget.comresearchgate.netnih.govnih.gov. Long-term exposure to this compound led to decreased sXBP1 levels in various cancer cell lines researchgate.netnih.govnih.gov. This dual action of inducing ER stress while simultaneously inhibiting its repair contributes to the sustained stress and subsequent induction of apoptosis in cancer cells researchgate.netnih.govnih.gov.

Role of Golgi apparatus dysfunction in ER stress induction

A distinctive aspect of this compound's mechanism of action is its impact on the Golgi apparatus researchgate.netnih.govoncotarget.comresearchgate.netnih.govnih.gov. Research indicates that this compound is concentrated within the Golgi apparatus, leading to structural changes and a loss of its function researchgate.netnih.govoncotarget.comresearchgate.netnih.govnih.gov. The Golgi apparatus is intimately linked with the ER, playing a critical role in protein processing and trafficking frontiersin.org. Dysfunction or damage to the Golgi can impede the normal flow of proteins from the ER, leading to an accumulation of proteins in the ER lumen and consequently inducing ER stress frontiersin.org. Studies have shown that this compound treatment results in structural changes in the ER/Golgi compartments in both cell culture and in vivo models, supporting the link between Golgi dysfunction and ER stress induction by this compound researchgate.netresearchgate.netnih.gov. The loss of Golgi function is considered a novel mechanism by which this compound triggers apoptosis nih.gov.

Generation of Reactive Oxygen Species (ROS)

This compound treatment is associated with the generation of reactive oxygen species (ROS) researchgate.netnih.govoncotarget.comresearchgate.netnih.gov. ROS are highly reactive molecules that can cause oxidative damage to cellular components and play a role in various cellular processes, including apoptosis mdpi.commdpi.com. Studies have shown that this compound treatment leads to an increase in intracellular ROS levels researchgate.netnih.govoncotarget.com. For instance, combined treatment with this compound and Doxorubicin (B1662922) resulted in a significant increase in ROS production in metastatic colorectal cancer cell lines researchgate.netnih.govoncotarget.com. This generation of ROS by this compound was found to be attenuated by ER stress inhibitors, suggesting a connection between the induction of ER stress and ROS production in this compound-treated cells researchgate.netnih.gov. Elevated levels of ROS can contribute to the cytotoxic effects of this compound on cancer cells mdpi.commdpi.com.

The following table summarizes the effect of this compound and Doxorubicin, alone and in combination, on ROS production in metastatic colorectal cancer cell lines:

TreatmentIncrease in ROS Production
This compound alone60%
Doxorubicin alone10%
This compound + Doxorubicin60–80%

*Data derived from studies on metastatic colorectal cancer cell lines researchgate.netnih.govoncotarget.com.

Epigenetic and Transcriptional Regulatory Mechanisms

Beyond its direct effects on cellular organelles and ROS generation, this compound also influences gene expression through epigenetic and transcriptional mechanisms, notably involving microRNA-217.

MicroRNA-217 (miR-217) Upregulation

This compound, particularly when combined with Doxorubicin, has been shown to induce the upregulation of microRNA-217 (miR-217) researchgate.netnih.govoncotarget.comoncotarget.comresearchgate.netpatsnap.com. MicroRNAs are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level nih.gov. Studies using RT-PCR analysis demonstrated a marked increase in miR-217 levels in cancer cells treated with the combination of this compound and Doxorubicin, significantly higher than with either agent alone researchgate.netnih.gov.

The following table illustrates the observed increase in miR-217 expression in cancer cell lines treated with this compound and Doxorubicin:

TreatmentIncrease in miR-217 Expression
This compound alone50%
Doxorubicin alone70%
This compound + Doxorubicin200–300%

*Data derived from studies on cancer cell lines (SW480, HT-29, CT26) researchgate.netnih.gov.

Regulation of KRAS Gene Expression via miR-217

The upregulation of miR-217 by this compound, especially in combination with Doxorubicin, has significant implications for the regulation of KRAS gene expression researchgate.netnih.govoncotarget.comoncotarget.comresearchgate.netpatsnap.com. KRAS is a frequently mutated oncogene in various human cancers researchgate.netnih.govoncotarget.com. miR-217 has been identified as a tumor suppressor microRNA that directly targets KRAS nih.govoncotarget.com. By increasing miR-217 levels, this compound contributes to the downregulation of KRAS signaling researchgate.netnih.govoncotarget.comoncotarget.comresearchgate.netpatsnap.com. This was evidenced by a dramatic decrease in KRAS protein expression levels observed in cancer cell lines and in vivo murine models following combined treatment with this compound and Doxorubicin researchgate.netnih.gov. This regulatory pathway involving miR-217 and KRAS is considered a key mechanism contributing to the anti-cancer activity of this compound researchgate.netnih.govoncotarget.comoncotarget.comresearchgate.netpatsnap.com.

The following table shows the effect of this compound and Doxorubicin, alone and in combination, on KRAS protein levels in cancer cell lines:

TreatmentDecrease of KRAS/MAPK1/2 protein
This compound alone10%
Doxorubicin alone25%
This compound + Doxorubicin90–100%

*Data derived from studies on cancer cell lines (SW480, HT-29, CT26) researchgate.netnih.gov.

Modulation of MAPK1/2 Gene Expression

This compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically impacting MAPK1/2. Preclinical models indicate that this compound can downregulate KRAS and MAPK1/2 gene expression ascopubs.orgresearchgate.netresearchgate.net. This effect is associated with the induction of microRNA miR-217 ascopubs.orgresearchgate.netresearchgate.netnih.gov. miR-217 is recognized as a tumor suppressor microRNA that has been shown to directly target KRAS nih.gov. Bioinformatic analysis further predicts that miR-217 targets both KRAS and MAPK1/2 in mammalian cells nih.gov. The combination of this compound and Doxorubicin has been observed to markedly increase miR-217 levels, leading to a dramatic decrease in KRAS protein expression in various cancer cell lines researchgate.netnih.gov. Beyond MAPK1/2, this compound's interaction with the T1/ST2 receptor has also been reported to activate p38 MAPK and JNK signaling cascades in tumor cells nih.govcancer.govwseas.us.

Downregulation of DNA Methyltransferase 3A (DNMT3A)

This compound is associated with epigenetic modulation, partly through the induction of microRNA-217 vulcanchem.com. While miR-217 is known to downregulate targets such as KRAS and MAPK1/2 ascopubs.orgresearchgate.netresearchgate.netnih.gov, and DNMT3A is a DNA methyltransferase involved in epigenetic regulation and frequently mutated in certain cancers like acute myeloid leukemia researchgate.netoncokb.org, direct evidence from the provided sources explicitly demonstrating this compound-mediated downregulation of DNMT3A is limited. However, the induction of miR-217 by this compound suggests an influence on regulatory pathways that can have broad epigenetic consequences vulcanchem.com.

Modulation of Angiogenesis-Related Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated a strong anti-angiogenic effect by modulating key factors involved in this process immunesk.comimmunesk.comwseas.orgasco.orgimmunesk.comwseas.usresearchgate.netwseas.us.

Suppression of Vascular Endothelial Growth Factor A (VEGFA) Expression

This compound inhibits angiogenesis, in part, by suppressing the expression of Vascular Endothelial Growth Factor A (VEGFA) nih.govcancer.govimmunesk.comwseas.orgasco.orgwseas.uswseas.usresearchgate.net. VEGFA is a major pro-angiogenic cytokine that promotes the formation of new blood vessels wseas.us. Studies in mouse splenocytes have shown that this compound inhibits the expression of VEGFA receptor wseas.usresearchgate.net.

Inhibition of fms-like Tyrosine Kinase 1 (VEGFR1) Expression

In addition to VEGFA, this compound also inhibits angiogenesis by suppressing the expression of fms-like Tyrosine Kinase 1 (VEGFR1) nih.govcancer.govimmunesk.comwseas.orgwseas.uswseas.usresearchgate.net. VEGFR1 is a receptor for VEGFA, and its inhibition disrupts the signaling cascade necessary for endothelial cell proliferation and migration wseas.us. Research in mouse splenocytes indicates that this compound treatment leads to the inhibition of VEGFR1 expression wseas.usresearchgate.net.

Mechanisms of direct cancer cell migration inhibition in vitro

This compound's anti-cancer activity includes a direct inhibitory effect on cancer cell proliferation in vitro immunesk.com. This compound enters cells through the T1/ST2 receptor and induces apoptosis through a mechanism involving the loss of Golgi function and induction of endoplasmic reticulum (ER) stress nih.govspandidos-publications.com. This direct cytotoxic effect on cancer cells can contribute to the inhibition of cancer cell migration. Furthermore, this compound's strong anti-angiogenic effect, by reducing the availability of new blood vessels necessary for tumor expansion and migration, also indirectly contributes to the inhibition of cancer cell migration immunesk.comimmunesk.com. In vitro experiments have shown a direct and strong inhibitory effect of this compound on cancer cell proliferation immunesk.com.

Reduction of Angiogenic Factors in Experimental Models

Experimental models and clinical trials have provided evidence for this compound's ability to reduce the levels of various angiogenic factors. In a Phase I clinical trial, this compound administration was associated with significant decreases in plasma levels of multiple angiogenic factors in treated patients asco.orgascopubs.org. These factors included VEGFA, Platelet-Derived Growth Factor AA (PDGF AA), PDGF BB, Vascular Endothelial Growth Factor D (VEGF D), basic Fibroblast Growth Factor (bFGF), acidic Fibroblast Growth Factor (aFGF), and Angiopoietin-1 asco.orgascopubs.org. This reduction in circulating angiogenic factors further supports this compound's role in inhibiting angiogenesis in vivo researchgate.netimmunesk.comnih.gov.

Immunomodulatory Effects at the Cellular Level

Studies investigating this compound's impact on the immune system have highlighted its ability to modulate the cellular landscape within tumors, contributing to a shift from an immunosuppressive to an immunostimulatory state. ascopubs.orgascopubs.orgresearchgate.net These effects have been observed in preclinical models, providing insights into the potential mechanisms by which this compound influences anti-tumor immunity. nih.govoncotarget.comyoutube.comresearchgate.netoncotarget.com

Transformation of Immunosuppressive Tumor Microenvironment

The tumor microenvironment (TME) often exhibits immunosuppressive characteristics that hinder effective anti-tumor immune responses. This compound, through its interaction with the ST2 receptor, has been shown to transform this immunosuppressive environment into one that is more conducive to immune-mediated tumor cell killing. ascopubs.orgascopubs.orgresearchgate.net This transformation is a critical aspect of this compound's potential as an immunomodulatory agent. Preclinical studies have demonstrated that blockade of ST2 with this compound contributes to this shift towards an immune-stimulatory TME. ascopubs.orgascopubs.orgresearchgate.net

Enhancement of Immunostimulatory Cytokines (e.g., IL-2, IFN-γ)

A key finding in the study of this compound's immunomodulatory effects is its ability to enhance the production of immunostimulatory cytokines, notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.govoncotarget.comyoutube.comresearchgate.netoncotarget.com Preclinical models have shown increased levels of these cytokines following treatment with this compound, particularly in combination with Doxorubicin. nih.govresearchgate.net Elevated levels of IL-2 and IFN-γ are associated with enhanced immune cell activation and anti-tumor responses. nih.govresearchgate.net

Data from preclinical studies illustrating the impact on cytokine levels are presented below:

Treatment GroupCytokineObserved EffectReference
This compound and DoxorubicinIL-2Increased levels nih.govresearchgate.net
This compound and DoxorubicinIFN-γIncreased levels nih.govresearchgate.net
This compound (Phase I trial)IL-21Increased levels nih.govresearchgate.net
This compound (Phase I trial)IL12p70Increased levels nih.govresearchgate.net
This compound (Phase I trial)GM-CSFIncreased levels nih.govresearchgate.net
This compound (Phase I trial)TNF-αIncreased levels researchgate.net

Recruitment and Polarization of Immune Cells in Preclinical Models

While the primary preclinical evidence regarding immune cell recruitment by this compound focuses on NK cells and M1 macrophages, CD8+ T cells are crucial mediators of anti-tumor immunity. mdpi.comnih.gov Although direct recruitment of CD8+ T cells by this compound in preclinical models is not as extensively detailed in the provided sources as for other cell types, studies on the parent peptide TCApF have indicated increased ex vivo cytotoxic activity of splenocytes, including CD8+ T cells. researchgate.net Further research is needed to fully elucidate this compound's specific effects on the recruitment and activity of tumor-infiltrating CD8+ T cells in preclinical models.

Preclinical studies have demonstrated that treatment with this compound, particularly in combination with Doxorubicin, leads to the recruitment of Natural Killer (NK) cells to the tumor site. nih.govoncotarget.comyoutube.comresearchgate.netoncotarget.com NK cells are innate immune cells that play a critical role in directly killing tumor cells. mednexus.orgnih.gov The increased presence of NK cells in the TME suggests that this compound enhances the innate immune response against the tumor. nih.govresearchgate.net

Macrophages within the TME can exhibit different phenotypes, broadly classified as M1 and M2. M1 macrophages are generally considered pro-inflammatory and possess anti-tumor activity, while M2 macrophages are often associated with immunosuppression and tumor progression. frontiersin.orgnih.govmdpi.comijbs.com Preclinical data indicates that this compound treatment, in combination with Doxorubicin, promotes the recruitment of M1 macrophages to the tumor site. nih.govoncotarget.comyoutube.comresearchgate.netoncotarget.com This polarization towards an M1 phenotype contributes to a more effective anti-tumor immune response. nih.govresearchgate.net

Data illustrating the recruitment of NK cells and M1 macrophages in preclinical models are summarized below:

Treatment GroupImmune Cell PopulationObserved EffectPreclinical ModelReference
This compound and DoxorubicinNK cellsRecruitment to tumorMurine (CT26) nih.govresearchgate.net
This compound and DoxorubicinM1 macrophagesRecruitment to tumorMurine (CT26) nih.govresearchgate.net
Natural Killer (NK) cells

Regulation of Interleukin-10 Expression

This compound, also identified as Tumor-Cells Apoptosis Factor hormone-peptide (TCApF), is a synthetic 14-amino acid peptide nih.govdrugbank.com. Research indicates that this compound modulates immune system responses nih.govvulcanchem.comevitachem.com. A key aspect of this modulation involves the regulation of Interleukin-10 (IL-10) expression nih.govvulcanchem.comevitachem.com.

Specifically, this compound has been shown to increase the expression of interleukin-10 nih.govvulcanchem.comevitachem.com. IL-10 is a pleiotropic cytokine recognized for its crucial role as an anti-inflammatory mediator and a negative regulator of immune responses uminho.ptnih.gov. It is produced by various immune cells, including T cells, B cells, macrophages, and dendritic cells, and is vital for maintaining the balance between effective immunity and tissue protection nih.govfrontiersin.org. The upregulation of IL-10 by this compound suggests a potential mechanism through which the compound influences the immune environment, potentially contributing to immunosuppressive or regulatory effects.

This compound is described as a native ligand of the ST2 receptor, a member of the toll/interleukin-1 receptor superfamily hodoodo.comimmunesk.com. This interaction with the ST2 receptor is posited as a potential mechanism through which this compound exerts its biological activities, including the modulation of cytokine secretion such as IL-10 immunesk.com. While the precise signaling pathways downstream of ST2 activation by this compound leading to increased IL-10 expression are not explicitly detailed in the available information, the ligand-receptor interaction provides a potential entry point for understanding the mechanistic link.

While the increase in IL-10 expression by this compound is noted, detailed quantitative data or specific research findings illustrating the extent of this increase under various conditions were not available in the consulted sources. Studies mention that this compound can modulate immune system response through regulating cytokine secretion immunesk.com, and some clinical trial contexts note changes in serum cytokine levels, but specific data tables for IL-10 regulation by this compound were not provided immunesk.com.

Synthesis and Manufacturing Methodologies for Nerofe

Solid-Phase Peptide Synthesis Strategies

Nerofe is synthesized using solid-phase peptide synthesis (SPPS). nih.govevitachem.com This widely adopted method involves the sequential coupling of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. evitachem.comnih.govbachem.comcsic.es The process begins by attaching the C-terminal amino acid to the resin. nih.govbachem.com Subsequent amino acids, with their alpha-amino groups temporarily protected and side chains permanently protected, are added one by one in the desired sequence. nih.govcsic.es Each cycle of SPPS involves deprotection of the terminal amino group on the resin-bound peptide, followed by coupling of the next protected amino acid, and washing steps to remove excess reagents and by-products. nih.govbachem.comcsic.es A key advantage of SPPS is the simplification of purification steps between coupling cycles, as soluble reagents can be easily removed by filtration and washing while the peptide remains attached to the solid support. nih.govbachem.comcsic.es Once the full peptide sequence is assembled, the peptide is cleaved from the resin, typically under acidic conditions, and simultaneously, the permanent side-chain protecting groups are removed. nih.govmdpi.com

Purification Techniques (e.g., Preparative High-Performance Liquid Chromatography)

Following cleavage from the solid support, the crude synthetic peptide requires purification to remove truncated sequences, unreacted reagents, and other impurities generated during the synthesis. Preparative High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose in the manufacturing of this compound. nih.govsemanticscholar.org Unlike analytical HPLC, which focuses on identification and quantification, preparative HPLC aims to isolate and purify the target compound on a larger scale. warwick.ac.uk This technique separates compounds based on their differential interactions with a stationary phase within a column and a mobile phase that is pumped through the system. patsnap.com For peptides and larger molecules, reversed-phase HPLC is a commonly used mode for preparative purification. kromasil.com Method development in preparative HPLC involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and sample loading to achieve the desired purity and yield. warwick.ac.ukkromasil.com

Desalting and Counter-Ion Exchange Procedures

After purification by preparative HPLC, further downstream processing steps are necessary, including desalting and counter-ion exchange. In the case of this compound, desalting and counter-ion exchange are performed to generate the peptide in a specific salt form, such as this compound acetate. nih.gov Desalting is crucial for removing residual salts from the purification buffers that could interfere with subsequent handling or analysis. Counter-ion exchange involves replacing the counter-ions associated with the charged groups of the peptide (introduced during synthesis or purification) with a desired counter-ion. bio-works.comlibretexts.org Ion exchange chromatography (IEX) is a technique that can be utilized for counter-ion exchange. bio-works.comlibretexts.org In IEX, charged molecules in the sample interact with charged groups immobilized on a stationary phase, allowing for the exchange of counter-ions. libretexts.org This is particularly relevant when ion-pairing agents have been used during reversed-phase HPLC purification of peptides. bio-works.com

Quality Control and Purity Assessment Methods (e.g., HPLC)

Ensuring the quality and purity of the synthesized peptide is a critical aspect of the manufacturing process. High-Performance Liquid Chromatography (HPLC) is a central analytical technique used for quality control and purity assessment of this compound. researchgate.netwseas.uspatsnap.comarlok.com HPLC provides a quantitative approach to determine the purity of the peptide by separating it from impurities and quantifying the relative amounts of each component. patsnap.commedicinescience.orgimpactfactor.org Various modes of HPLC, including reversed-phase and size-exclusion chromatography, can be employed to assess different aspects of purity, such as the presence of truncated sequences, aggregates, or other process-related impurities. patsnap.com Method validation for HPLC-based purity assessment is essential and involves evaluating parameters such as precision, accuracy, linearity, and detection limits to ensure the reliability of the results. medicinescience.orgimpactfactor.org In one study, the purity of the synthesized peptide used for experiments was reported to be 96% by HPLC. researchgate.netwseas.us

An example of data that might be obtained from HPLC purity analysis could be presented in a table format, showing the retention time and percentage area of the main peak (this compound) and any detected impurities.

Polyclonal Antibody Production for Research Applications

Polyclonal antibodies against TCApF, the parent peptide of this compound, have been produced for use in research applications. spandidos-publications.comresearchgate.netwseas.us Polyclonal antibodies are a heterogeneous mixture of antibodies generated by different B cell clones in an animal in response to immunization with a specific antigen. abyntek.comevitria.comnih.govnih.gov The production process typically involves selecting and preparing the antigen (in this case, TCApF or a related peptide), often by conjugating it to a carrier protein to enhance immunogenicity. abyntek.comevitria.com Animals, such as rabbits, are then immunized with the prepared antigen according to a specific schedule of doses and booster injections. abyntek.comevitria.comnih.gov Following immunization, serum containing the polyclonal antibodies is collected from the animal. abyntek.comevitria.com The antibodies can then be purified from the serum, for example, using affinity chromatography. abyntek.comnih.gov These polyclonal antibodies are valuable tools in various research techniques, including Western blotting, ELISA, and immunohistochemistry, for detecting and studying the target peptide. evitria.comnih.gov

This compound, also referred to as dTCApFs, is a synthetic 14-amino acid peptide derived from the human hormone peptide Tumor Cell Apoptosis Factor (TCApF). Preclinical research has investigated its potential as an anticancer agent through in vitro studies utilizing various cancer cell lines. These studies have aimed to elucidate this compound's mechanism of action and its effects on cancer cell viability and proliferation.

Preclinical Research Models and Findings

Synergistic Effects in Combination with Other Agents (Preclinical)

Preclinical studies have explored the potential of Nerofe to enhance the effects of other anti-cancer agents. Among the combinations tested, Doxorubicin (B1662922) has demonstrated a synergistic effect with this compound, leading to a substantial reduction in tumor cell viability researchgate.netnih.gov. This synergy is thought to arise from several independent and complementary mechanisms of action nih.gov.

Interaction with Doxorubicin

The combination of this compound and Doxorubicin has been shown to substantially reduce the viability of tumor cells in preclinical models researchgate.netnih.govoncotarget.com. This synergistic effect has been observed in metastatic colorectal cancer (mCRC) cell lines, including SW480, HT-29, and CT26 researchgate.net. While this compound or Doxorubicin alone showed limited effects on cell viability (0-10% decrease for this compound and 10-15% for Doxorubicin), their combination resulted in a 50-70% decrease in viability across these cell lines researchgate.net.

Enhanced Apoptosis Induction

The synergistic effect of this compound and Doxorubicin involves the enhanced induction of apoptosis in tumor cells researchgate.netnih.govoncotarget.com. This is linked to the downregulation of KRAS signaling via the upregulation of miR217 researchgate.netnih.govoncotarget.com. This compound is known to induce endoplasmic reticulum (ER) stress, and Doxorubicin is an inhibitor of the Unfolded Protein Response (UPR), which is involved in the ER stress repair mechanism researchgate.netnih.gov. The combination of this compound and Doxorubicin is thought to collectively induce ER stress and inhibit its repair mechanism, thereby increasing apoptosis in cancer cells nih.gov. Studies have shown a nonlinear increase in apoptosis upon combination treatment researchgate.net.

Collaborative Downregulation of KRAS Signaling

Combined treatment with this compound and Doxorubicin has been shown to downregulate KRAS protein expression in mCRC cell lines researchgate.netnih.govnih.gov. This downregulation is mediated by the induction of miR217 researchgate.netnih.gov. MiR217 acts as a tumor suppressor and directly targets KRAS nih.gov. Preclinical data indicate that the combination of this compound and Doxorubicin can lead to a 90-100% decrease in KRAS/MAPK1/2 protein levels, compared to approximately 10% decrease with this compound alone and 25% with Doxorubicin alone researchgate.net. This effect on KRAS downregulation and MAPK pathway inhibition has been observed regardless of the specific KRAS mutation nih.gov.

Cooperative Immunostimulatory Effects

In addition to direct effects on tumor cells, the combination of this compound and Doxorubicin has been shown to activate the immune system against the tumor in preclinical models researchgate.netnih.govoncotarget.com. This is manifested by an increase in immunostimulatory cytokines, specifically IL-2 and IFN-γ researchgate.netnih.govoncotarget.com. The combination treatment also resulted in the recruitment of NK cells and M1 macrophages to the tumor site researchgate.netnih.gov. This compound alone has been reported to increase levels of NK cell activators (IL-21 and IL12p70) and dendritic cell activators (IL-2 and GM-CSF), indicating its role in activating the innate immune response nih.gov. Low doses of Doxorubicin have also been shown to activate the adaptive immune system, suggesting an additional level of synergy with this compound through the activation of both innate and adaptive immunity researchgate.netnih.gov.

Data Table: Synergistic Effects of this compound and Doxorubicin in mCRC Cell Lines researchgate.net

TestThis compound AloneDoxorubicin AloneThis compound + Doxorubicin
Decrease in viability0–10%10–15%50–70%
Increase in ROS production60%10%60–80%
Increase of miR217 expression50%70%200–300%
Decrease of KRAS/MAPK1/2 protein10%25%90–100%

Other Investigated Combinations

While the combination with Doxorubicin has shown significant synergistic effects, preclinical studies have also explored combining this compound with other chemotherapeutic agents used in gastrointestinal tract malignancies, such as SN38, 5FU, paclitaxel, and gemcitabine (B846) researchgate.net. However, Doxorubicin exhibited a particularly synergistic effect compared to these other agents researchgate.net.

Advanced Analytical and Characterization Techniques in Nerofe Research

Spectroscopic and Diffraction Methods for Structural Elucidation

Understanding the three-dimensional structure of Nerofe and its interactions with target molecules is fundamental to elucidating its biological activity. While direct high-resolution structural data for this compound itself using these methods is not extensively detailed in the available literature, related studies on its parent peptide, TCApF, and its receptor provide relevant insights.

X-ray Crystallography for Molecular Structure and Conformational Analysis

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, providing a three-dimensional picture of electron density and atomic positions. wikipedia.orgnih.gov This method is invaluable for understanding the precise arrangement of atoms within a molecule and how molecules interact. In the context of this compound research, while a crystal structure of this compound itself was not found in the included search results, X-ray crystallography has been applied to study the structure of its key target, the ST2 receptor. Understanding the structure of the ST2 receptor and how peptides like TCApF interact with it provides a basis for inferring potential binding modes and conformational requirements for this compound activity. Studies have utilized techniques such as co-immunoprecipitation assays to demonstrate the interaction between biotinylated TCApF and the Fc-ST2 receptor, indicating a binding interaction relevant to this compound's mechanism of action. wseas.us

Gene Expression and Transcriptomic Profiling

Analyzing changes in gene and transcript levels provides insight into the cellular pathways and molecular responses modulated by this compound treatment. Techniques such as quantitative reverse transcription polymerase chain reaction (RT-PCR) are essential for quantifying specific mRNA and miRNA molecules.

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA and miRNA Quantification

RT-PCR is widely used to measure the expression levels of specific RNA targets. ebi.ac.uknih.govwseas.usascopubs.orgresearchgate.net In this compound research, RT-PCR has been employed to quantify changes in the expression of various genes and microRNAs following treatment. For instance, RT-PCR analysis revealed that treatment with a combination of this compound and Doxorubicin (B1662922) markedly increased the levels of miR217 in cancer cells compared to untreated cells or cells treated with either agent alone. nih.govresearchgate.netresearchgate.net miR217 is known to act as a tumor suppressor and directly targets KRAS and MAPK1/2. nih.gov Furthermore, RT-PCR has been used to determine the levels of spliced X-box-binding protein 1 (sXBP1), a key player in the endoplasmic reticulum stress response, showing that long-term exposure to this compound can lead to downregulation of sXBP1. nih.gov RT-PCR has also been utilized in studies investigating the expression of TCApF cDNA in different human tissues and to check for the presence of human cancer cells in mouse models by targeting human satellites. researchgate.netwseas.us

Table 1: Effect of this compound and Doxorubicin Combination on miR217 Expression

Treatment GroupRelative miR217 Expression Level (Fold Change)
Untreated1.0
This compound AloneIncreased (Specific fold change varies)
Doxorubicin AloneIncreased (Specific fold change varies)
This compound + DoxorubicinMarkedly Increased (200-300% increase reported) nih.govresearchgate.netresearchgate.net

Note: Specific fold change values for this compound alone and Doxorubicin alone treatments may vary depending on the cell line and experimental conditions as reported in the literature.

Proteomic Analysis

Proteomic techniques are crucial for studying the proteins expressed by cells and how their levels or modifications change in response to this compound. Western blotting is a standard method for detecting and quantifying specific proteins.

Western Blotting for Protein Expression and Modification Studies

Western blotting is a common technique used to separate and detect specific proteins in a sample. ebi.ac.uknih.govwseas.usascopubs.orgresearchgate.net This method has been extensively applied in this compound research to assess the expression levels of various proteins involved in cancer pathways and cellular responses. Studies have shown that combined treatment with this compound and Doxorubicin dramatically decreased KRAS protein expression levels in cancer cell lines. nih.govresearchgate.netresearchgate.net Western blotting has also been used to monitor the levels of the this compound receptor T1/ST2, demonstrating its presence in serum-activated cells. wseas.us Furthermore, this technique has been instrumental in analyzing the activation of apoptotic pathways by this compound, detecting the presence and cleavage of caspases (caspases 8, 9, and 3) and the degradation of FLIP. wseas.us Phosphorylated forms of signaling proteins like p38 MAP kinase and p42/44 JNK have also been analyzed by Western blotting to understand the downstream effects of this compound. wseas.us

Table 2: Effect of this compound and Doxorubicin Combination on KRAS Protein Expression

Treatment GroupRelative KRAS Protein Expression Level (% of Untreated)
Untreated100%
This compound AloneDecreased (Approx. 10% decrease reported) nih.govresearchgate.net
Doxorubicin AloneDecreased (Approx. 25% decrease reported) nih.govresearchgate.net
This compound + DoxorubicinMarkedly Decreased (Approx. 90-100% decrease reported) nih.govresearchgate.netresearchgate.net

Note: Values are approximate percentages based on reported findings and may vary depending on the cell line and experimental conditions.

Immunological Assays

Given this compound's role in modulating the immune system, various immunological assays are employed to assess its effects on immune cells and cytokine production. These assays help characterize the immune response elicited or influenced by this compound treatment.

Immunological assays, such as multiplex assays and immunohistochemistry (IHC), have been used to evaluate the impact of this compound on the immune microenvironment. Multiplex assays have been utilized to analyze the levels of anti-cancer immunocytokines like IL-2 and TNF-α in the blood of animal models treated with this compound and Doxorubicin. nih.govresearchgate.net These studies showed an increase in immunostimulatory cytokines. researchgate.net IHC has been applied to tumor tissue sections to assess ST2 expression and the infiltration of immune cells, such as NK cells and M1 macrophages, providing spatial information about the immune response within the tumor microenvironment following this compound treatment. ascopubs.orgresearchgate.net The binding of TCApF (related to this compound) to the T1/ST2 receptor has also been studied using immunological methods like co-immunoprecipitation. wseas.us

Immunofluorescent Staining for Subcellular Localization

Immunofluorescent staining has been utilized to determine the subcellular location of this compound within treated cells. Studies using pancreatic cancer cell lines demonstrated that this compound is located in the Golgi apparatus after treatment nih.govpatsnap.comspandidos-publications.com. This technique revealed that this compound treatment led to structural changes in the Golgi apparatus and a loss of its function in pancreatic, breast, and ovarian cell lines nih.govpatsnap.com. Immunofluorescence was also used in murine models to validate findings related to immune cell infiltration in tumors treated with this compound and doxorubicin, specifically staining for markers like CD68 and IFN-γ nih.govresearchgate.netresearchgate.net.

Immunohistochemistry (IHC) for Receptor and Protein Expression in Tissues

Immunohistochemistry (IHC) has been a key method for assessing the expression levels of receptors and proteins in tissues treated with this compound. IHC analysis of CT26 tumors in a murine model showed a significant decrease in KRAS levels in response to combined treatment with this compound and doxorubicin nih.govresearchgate.net. Correlative studies in clinical trials have included IHC analysis for ST2 expression in tumor biopsies, suggesting that higher levels of the this compound receptor T1/ST2 in tumors may correlate with a better response to this compound researchgate.netpatsnap.comcancer.govascopubs.orgascopubs.org. IHC has also been used to visualize the recruitment of immune cells, such as M1 monocytes (stained with anti-CD68) and the presence of IFN-γ, in tumors following treatment nih.govresearchgate.net.

Analysis of Cytokine and Angiogenic Factor Profiles

Analysis of cytokine and angiogenic factor profiles has provided insights into this compound's impact on the tumor microenvironment and systemic immune response. Studies have revealed that this compound administration can reduce the expression of multiple angiogenic factors and increase the expression of anticancer cytokines in the serum of treated patients researchgate.netpatsnap.compatsnap.comgoogle.com. Specifically, analysis has shown elevated levels of IL-2 and IFN-γ, which are immunostimulatory cytokines, in response to this compound treatment, particularly in combination with doxorubicin patsnap.comnih.govresearchgate.netresearchgate.net. Conversely, decreased levels of pro-angiogenic factors such as Angiopoietin-1, PDGF AA, TGF-β1, and VEGF have been observed in plasma samples from patients treated with this compound patsnap.comgoogle.comimmunesk.com.

Table 1: Observed Changes in Cytokine and Angiogenic Factor Levels with this compound Treatment

FactorTypeObserved Change (Serum/Plasma)ContextSource(s)
IL-2CytokineElevatedCombination with Doxorubicin patsnap.comnih.govresearchgate.netresearchgate.net
TNF-αCytokineNot alteredCombination with Doxorubicin nih.govresearchgate.net
IFN-γCytokineIncreasedCombination with Doxorubicin patsnap.comresearchgate.netresearchgate.net
Angiopoietin-1Angiogenic FactorDecreasedThis compound administration (12–48 mg/m²) patsnap.comgoogle.comimmunesk.com
PDGF AAAngiogenic FactorDecreasedThis compound administration (12–48 mg/m²) google.comimmunesk.com
TGF-β1Angiogenic FactorDecreasedThis compound administration (12–48 mg/m²) google.comimmunesk.com
VEGFAngiogenic FactorDecreasedThis compound administration (12–48 mg/m²) google.comimmunesk.com

Cell-Based Functional Assays

Cell-based functional assays are essential for evaluating the direct effects of this compound on cellular behavior, including viability, proliferation, oxidative stress, and migration.

Cell Viability and Proliferation Assays (e.g., Resazurin-based methods)

Cell viability and proliferation assays, frequently employing Resazurin-based methods, have been widely used to assess the impact of this compound on cancer cells. Resazurin-based assays measure cellular metabolic activity, providing an estimate of viable cell numbers researchgate.netnih.govresearchgate.netmdpi.com. Studies have shown that this compound, particularly in combination with doxorubicin, substantially reduces the viability of various tumor cell lines, including metastatic colorectal cancer (mCRC) cells (SW480, HT-29, CT26), Panc-1, and MIA PaCa-2 cells patsnap.comnih.govresearchgate.net. Resazurin assays revealed a 50–70% decrease in the viability of mCRC cells when treated with the combination of this compound and doxorubicin nih.govresearchgate.net. Interestingly, treatment with this compound alone sometimes showed an apparent increase in viability in certain cell lines when measured by Resazurin, potentially due to increased mitochondrial activity induced by ER stress prior to apoptosis nih.gov. Resazurin assays are considered relatively inexpensive and more sensitive than some other tetrazolium assays mdpi.com.

Table 2: Effect of this compound and Doxorubicin Combination on mCRC Cell Viability

Cell Line(s)TreatmentObserved Change in Viability (Resazurin Assay)Source(s)
SW480, HT-29, CT26This compound Alone0–10% decrease (apparent increase in some) nih.govresearchgate.net
SW480, HT-29, CT26Doxorubicin Alone10–15% decrease nih.govresearchgate.net
SW480, HT-29, CT26This compound + Doxorubicin50–70% decrease nih.govresearchgate.net

Reactive Oxygen Species (ROS) Measurement

Measurement of Reactive Oxygen Species (ROS) levels has been performed to investigate the role of oxidative stress in this compound's mechanism of action. This compound treatment has been shown to lead to the generation of reactive oxygen species, an effect that was attenuated by ER stress inhibitors nih.gov. The combination of this compound and doxorubicin resulted in increased ROS production in metastatic colorectal cancer cells nih.govresearchgate.net. ROS are chemically reactive molecules containing oxygen, and their accumulation at high levels can cause cellular damage and induce apoptosis bmglabtech.commoleculardevices.comthermofisher.comnih.govnih.gov. Measuring ROS levels is important for understanding oxidative stress and its role in cellular biology moleculardevices.comthermofisher.com.

In vitro Cell Migration Assays

In vitro cell migration assays are utilized to assess the ability of cells to move, a process critical in various biological events including cancer metastasis nih.govfrontiersin.orgnih.govresearchgate.net. While the search results mention that this compound has been reported to directly inhibit the migration of cancer cells in vitro google.com, specific data or details regarding the types of migration assays used (e.g., wound healing, transwell assays) in this compound research were not extensively detailed within the provided snippets. In vitro migration assays, such as wound closure or transwell assays, measure cell motility and can provide insights into the mechanisms of migration nih.govfrontiersin.orgnih.govresearchgate.netinnoprot.com.

Theoretical and Computational Studies of Nerofe

Bioinformatics Approaches in Peptide Discovery and Characterization

Bioinformatics plays a crucial role in the identification and initial characterization of bioactive peptides. nih.govprospecbio.comnih.gov This field utilizes computational tools and databases to analyze biological data, including protein and peptide sequences. nih.govnih.gov Techniques such as sequence alignment, motif discovery, and prediction of physicochemical properties are fundamental in this process. nih.gov For peptides derived from larger proteins, bioinformatics can be used to predict potential cleavage sites and the resulting peptide fragments. prospecbio.comnih.gov

Nerofe itself was initially identified during a bioinformatics screening process. nih.govnih.gov This highlights the utility of bioinformatics in the initial stages of discovering novel peptides with potential biological activity. Bioinformatics tools can also be employed to characterize the predicted or known sequence of this compound (H-D-Trp-D-Trp-D-Thr-D-Phe-D-Phe-D-Leu-D-Pro-D-Ser-D-Thr-D-Leu-D-Trp-D-Glu-D-Arg-D-Lys-OH) nih.gov in terms of its amino acid composition, charge, hydrophobicity, and potential for forming secondary structures, although this compound's all-D amino acid composition is a notable feature that influences its structural properties and stability. nih.gov

Molecular Modeling and Dynamics Simulations of this compound-Receptor Interactions

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the three-dimensional structure, dynamics, and interactions of molecules at an atomic level. nih.govnih.govnih.gov In the context of peptide-receptor interactions, MD simulations can provide insights into the binding pose, stability of the complex, conformational changes upon binding, and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and its target receptor. nih.govwikipedia.orgebi.ac.ukuniprot.org

For this compound, which is known to bind to the T1/ST2 receptor (IL1RL1), molecular modeling can be used to build a plausible 3D structure of the peptide and the receptor binding domain. nih.govresearchgate.net Docking simulations can then predict initial binding orientations of this compound to the T1/ST2 receptor. nih.govebi.ac.uk Subsequent MD simulations can refine these poses and simulate the dynamic behavior of the this compound-T1/ST2 complex over time in a simulated physiological environment, such as a lipid bilayer and water for a transmembrane receptor like T1/ST2. nih.govwikipedia.orguniprot.orggenome.jp These simulations can help elucidate the key residues involved in binding and the forces driving the interaction. guidetopharmacology.org While specific detailed results of MD simulations of this compound bound to T1/ST2 were not found in the immediate search results, this methodology is standard for investigating peptide-receptor interactions and would be applicable to this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Peptide Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. nih.govdrugfuture.com For peptides, QSAR models correlate variations in amino acid sequence or physicochemical descriptors with observed biological effects. cancer.govdrugfuture.com This allows for the prediction of the activity of new, untested peptide sequences and can guide the design of optimized peptide variants with improved potency or desired characteristics. nih.govdrugfuture.com

Peptide QSAR often utilizes amino acid descriptors that capture various physicochemical properties. cancer.gov By analyzing a series of related peptides and their activities, a predictive model can be built. nih.gov While specific QSAR studies focused on optimizing this compound were not detailed in the search results, the principles of peptide QSAR are directly relevant to the potential optimization of its sequence for enhanced binding to T1/ST2 or modulation of downstream signaling pathways. nih.govcancer.gov Such studies would involve synthesizing or computationally generating this compound analogs with variations in the 14-amino acid sequence and correlating their measured or predicted activity with their structural descriptors.

Applications of Fuzzy Dynamics in Biological Systems Modeling

Fuzzy dynamics and fuzzy logic approaches are computational tools used to model systems that involve uncertainty, imprecision, or linguistic variables, which are often encountered in complex biological systems. These methods can be applied to model dynamic biological processes where kinetic data may be incomplete or vaguely defined. Fuzzy systems can represent relationships between biological components using rules based on linguistic terms (e.g., "high concentration," "low activity"), allowing for the modeling of complex interactions and behaviors.

The application of fuzzy dynamics in biological systems modeling is a recognized area, particularly for understanding complex networks and processes where traditional deterministic models may be challenging to build due to inherent biological variability and incomplete knowledge. The reference to this area being related to the co-founder's work aligns with the expertise of Uziel Sandler, a co-founder of Immune System Key Ltd. (developer of this compound) nih.govnih.gov, whose research interests include Computational Intelligence and Neural Networks, fields that often intersect with fuzzy logic and dynamic modeling of complex systems. While specific applications of fuzzy dynamics directly to the biological system modulated by this compound (e.g., the T1/ST2 signaling pathway or its effects on tumor cells) were not found in the provided search results, this area of computational modeling offers a framework for potentially analyzing the complex, non-linear dynamics involved in this compound's biological effects, particularly where data might be uncertain or involve qualitative aspects.

Compound Names and PubChem CIDs

Compound NameSynonym(s)PubChem CID(s)Notes
This compounddTCApFs, Tumor-Cells Apoptosis Factor Hormone-Peptide145722610, 91801207Synthetic 14-amino acid peptide. nih.govcancer.govnih.gov
Tumor Cell Apoptosis Factor (TCApF)-Parent human hormone-peptide from which this compound is derived (51 amino acids). nih.govcancer.govresearchgate.net No specific PubChem CID found for the full-length protein in the search results.
T1/ST2 receptorIL1RL1, Interleukin 1 receptor like 1Human Gene ID: 9173Protein target of this compound. nih.govnih.govnih.govnih.gov PubChem primarily catalogs chemical compounds, not full proteins; Gene ID provided as relevant identifier.

Data Table Example (Conceptual - Specific Data Not Found):

While specific data tables detailing computational results for this compound were not retrieved in the search, a conceptual table for QSAR analysis of peptide variants could look like this:

Peptide Sequence (Example)Descriptor 1 (e.g., Hydrophobicity)Descriptor 2 (e.g., Net Charge)Predicted Binding Affinity (e.g., to T1/ST2)Observed Activity (e.g., IC50)
This compound (WWTFFLPSTLWERK)Value AValue XPredicted Value 1Observed Value 1
Analog 1Value BValue YPredicted Value 2Observed Value 2
Analog 2Value CValue ZPredicted Value 3Observed Value 3
...............

This conceptual table illustrates the type of data that would be generated and analyzed in a QSAR study to correlate structural features with biological activity for this compound and its potential derivatives.

Future Directions in Nerofe Academic Research

Elucidation of Specific Receptor-Ligand Binding Kinetics and Thermodynamics

Future research will focus on a more detailed characterization of the binding kinetics and thermodynamics between Nerofe and the T1/ST2 receptor. While initial studies have confirmed binding, a comprehensive understanding of the association (kon) and dissociation (koff) rates is crucial. bmglabtech.comuniversiteitleiden.nlnih.gov Advanced techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can provide real-time data on binding events, allowing for the precise determination of kinetic parameters. Isothermal Titration Calorimetry (ITC) can further elucidate the thermodynamic forces driving the interaction, including enthalpy and entropy changes, providing insights into the nature of the binding interface. Such studies can help identify critical residues involved in the interaction and inform the rational design of this compound variants with potentially improved binding characteristics or altered residence times, which can impact efficacy and duration of action. universiteitleiden.nlnih.gov

Preliminary data from hypothetical studies might show variations in binding kinetics across different splice variants or post-translationally modified forms of the T1/ST2 receptor. For example:

T1/ST2 Receptor Formkon (105 M-1s-1)koff (10-3 s-1)KD (nM)
Standard T1/ST2 (ST2L)5.20.81.5
Soluble T1/ST2 (sST2)3.12.58.1
Phosphorylated T1/ST2L6.51.11.7

This type of detailed kinetic and thermodynamic analysis is essential for building a complete picture of how this compound engages its primary target.

Investigation of Post-Translational Modifications and Their Functional Impact

A critical area for future research is the investigation of post-translational modifications (PTMs) on this compound, the T1/ST2 receptor, and key downstream signaling proteins. PTMs, such as phosphorylation, glycosylation, ubiquitination, and acetylation, can significantly impact protein structure, function, localization, and interactions. frontiersin.orgmdpi.comnih.govnih.govijbs.com Mass spectrometry-based proteomics approaches can be employed to identify specific PTM sites under different cellular conditions (e.g., in the presence or absence of this compound, or in different cancer subtypes). Mutagenesis studies targeting identified PTM sites can then be used to functionally validate their role in this compound binding, receptor activation, signal transduction, and ultimately, the induction of apoptosis or inhibition of angiogenesis. Understanding how PTMs regulate the this compound-T1/ST2 axis could reveal new targets for therapeutic intervention or strategies to enhance this compound's activity.

Hypothetical phosphoproteomic data from this compound-treated cells might highlight specific phosphorylation events:

ProteinPhosphorylation SiteFold Change (Treated vs. Untreated)Putative Kinase
T1/ST2 ReceptorSerine 312↑ 4.5PKC family
FADDSerine 194↑ 3.8Caspase-8
JNK1Threonine 183/Tyrosine 185↑ 6.1MKK7
Bcl-2Serine 70↓ 2.9JNK

These hypothetical findings suggest that this compound treatment leads to specific phosphorylation changes on key proteins in its signaling pathway, warranting further investigation into the functional consequences of these modifications.

Deeper Understanding of Intracellular Trafficking and Subcellular Localization

While it is known that this compound enters cells through the T1/ST2 receptor and localizes to the Golgi apparatus, inducing ER stress, a more detailed understanding of its intracellular trafficking and subcellular localization dynamics is needed. researchgate.net Future studies could utilize advanced live-cell imaging techniques, such as confocal microscopy with fluorescently tagged this compound or T1/ST2 receptor, to track their movement within the cell in real-time. anr.fr Techniques like subcellular fractionation coupled with Western blotting or mass spectrometry can provide quantitative data on the distribution of this compound and its interacting partners across different cellular compartments under various conditions. Investigating the mechanisms by which this compound disrupts Golgi function and induces ER stress could uncover novel aspects of its mechanism of action and potential vulnerabilities in cancer cells.

Hypothetical data on the subcellular distribution of this compound over time might show:

Time Post-TreatmentPercentage in Plasma MembranePercentage in EndosomesPercentage in GolgiPercentage in ERPercentage in Cytosol
0 min95%5%0%0%0%
15 min60%30%10%0%0%
60 min20%40%35%5%0%
240 min5%15%50%25%5%

This hypothetical table illustrates the dynamic redistribution of this compound within the cell over time, highlighting its accumulation in the Golgi.

Detailed Characterization of Downstream Signaling Crosstalk and Feedback Loops

This compound's mechanism involves activating specific apoptotic pathways and modulating angiogenesis. immunesk.comwseas.usnih.gov Future research should aim to comprehensively map the downstream signaling network activated by this compound binding to T1/ST2, including the identification of crosstalk with other major cellular pathways (e.g., MAPK, PI3K/Akt, NF-κB). wseas.usresearchgate.netnih.gov Techniques such as phospho-arrays, kinome profiling, and transcriptomics can provide a global view of signaling changes induced by this compound. Investigating feedback loops within the this compound signaling pathway is also crucial, as these can influence the magnitude and duration of the cellular response. Understanding the intricate signaling network will help predict potential resistance mechanisms and identify rational combination strategies.

Hypothetical RNA-Seq data showing changes in gene expression related to signaling pathways after this compound treatment:

GeneFold Change (Treated vs. Untreated)Pathway
CASP3↑ 5.2Apoptosis
BCL2↓ 3.1Apoptosis
VEGFA↓ 4.9Angiogenesis
IL10↑ 6.5Immune Modulation/Angiogenesis
KRAS↓ 2.5MAPK Signaling
MAPK1↓ 2.1MAPK Signaling

These hypothetical transcriptomic results suggest this compound influences the expression of genes involved in apoptosis, angiogenesis, and MAPK signaling.

Exploration of Novel Synergistic Combinations with Mechanistic Rationale

Preclinical studies have shown synergistic effects when this compound is combined with agents like Doxorubicin (B1662922) in certain cancer models. nih.govresearchgate.netoncotarget.comimmunesk.comresearchgate.net Future academic research will focus on exploring novel synergistic combinations with a strong mechanistic rationale. This involves identifying pathways that are complementary to or converge with the this compound-T1/ST2 axis. For example, combining this compound with inhibitors of ER stress repair mechanisms, modulators of the tumor microenvironment, or agents targeting other immune checkpoints could enhance its efficacy. nih.govresearchgate.net High-throughput screening of drug libraries in combination with this compound in relevant cell line panels and co-culture systems (e.g., with immune cells) can identify promising combinations. Subsequent mechanistic studies would then validate the basis for the observed synergy.

Hypothetical synergy data (e.g., using Bliss independence or Chou-Talalay methods) for this compound in combination with a hypothetical second agent (Compound X):

TreatmentConcentration (µM)Cell Viability (% of Control)Synergy Score (Bliss)
This compound alone0.580-
Compound X alone2.070-
This compound + Compound X0.5 + 2.030+0.45 (Synergistic)

This hypothetical table demonstrates a synergistic effect on cell viability when this compound is combined with Compound X.

Advanced Animal Model Development for Specific Mechanistic Inquiries

While initial animal models have been used to study this compound's effects in vivo, more advanced models are needed to dissect specific mechanistic questions. researchgate.netresearchgate.net This includes the development of genetically engineered mouse models with conditional knockout or overexpression of T1/ST2 in specific cell types (e.g., tumor cells, immune cells) to understand the cell-autonomous and non-cell-autonomous effects of this compound. Patient-derived xenograft (PDX) models that retain the heterogeneity and microenvironment of human tumors can provide a more clinically relevant platform for testing this compound and its combinations. researchgate.net Furthermore, the development of syngeneic models in immunocompetent mice is crucial for evaluating the role of the immune system in this compound's anti-tumor activity, particularly given its reported ability to modulate the tumor microenvironment. nih.govresearchgate.netoncotarget.comresearchgate.net

Hypothetical tumor growth inhibition data from an advanced animal model:

Model TypeTreatmentAverage Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)
Syngeneic Mouse ModelVehicle850-
Syngeneic Mouse ModelThis compound42051%
Syngeneic Mouse ModelThis compound + Compound X15082%

This hypothetical data suggests enhanced tumor growth inhibition with the combination therapy in an immunocompetent model.

Development of Advanced Analytical Techniques for Comprehensive Biomarker Analysis

The identification and validation of biomarkers predictive of response to this compound are essential for patient stratification and optimizing treatment strategies. nih.govcancer.govresearchgate.netgoogle.com Future research will focus on developing advanced analytical techniques for comprehensive biomarker analysis in biological samples (e.g., serum, plasma, tumor tissue). cancer.govgoogle.comucdavis.edu This includes the application of high-resolution mass spectrometry for in-depth proteomic and metabolomic profiling, advanced chromatographic techniques for quantifying this compound and its metabolites, and single-cell analysis approaches (e.g., single-cell RNA-Seq, flow cytometry) to characterize the cellular landscape of the tumor microenvironment and identify specific cell populations that respond to or are affected by this compound. cancer.govucdavis.edu The integration of these multi-omic datasets with clinical outcomes using bioinformatics and machine learning approaches will be critical for discovering and validating robust biomarkers. ucdavis.edu

Hypothetical biomarker data from patient samples analyzed using advanced techniques:

BiomarkerSample TypeChange Post-TreatmentCorrelation with ResponseAnalytical Technique
sST2 LevelSerumDecreaseNegativeELISA
miR-217 ExpressionTumor TissueIncreasePositiveRT-qPCR
phospho-FADDTumor LysateIncreasePositiveWestern Blot / Mass Spec
M1 Macrophage InfiltrationTumor TissueIncreasePositiveImmunohistochemistry

This hypothetical table illustrates potential biomarkers and the techniques used for their analysis.

Exploration of T1/ST2 Receptor-Mediated Biology in Non-Oncological Contexts

This compound, a synthetic 14-amino acid peptide derived from the human hormone-peptide Tumor-Cells Apoptosis Factor (TCApF), has been identified as a native ligand for the T1/ST2 receptor nih.govfrontiersin.orgfrontiersin.orgnih.gov. While significant research into this compound has focused on its anti-cancer properties mediated through T1/ST2 binding and subsequent induction of apoptosis in proliferating cancer cells, the expression pattern of the T1/ST2 receptor extends beyond malignant tissues frontiersin.orgmdbioproducts.comfrontiersin.org. The T1/ST2 receptor, also known as Interleukin 1 Receptor Like 1 (IL1RL1), is a member of the IL-1 receptor family and is known to be involved in various inflammatory and immune responses frontiersin.orgnih.govmdbioproducts.com. This broader expression profile and functional involvement of T1/ST2 provide a compelling rationale for exploring this compound's potential therapeutic applications and underlying biological mechanisms in non-oncological contexts.

The T1/ST2 receptor is expressed on various immune cells, including Th2 cells, mast cells, regulatory T cells (Tregs), and innate lymphoid cells type 2 (ILC2s) frontiersin.orgnih.govmdbioproducts.comfrontiersin.orgjax.org. Its canonical ligand is Interleukin-33 (IL-33), and the IL-33/ST2 axis plays critical roles in type 2 immunity, inflammation, tissue remodeling, and fibrosis frontiersin.orgnih.govjax.org. Dysregulation of the IL-33/ST2 pathway has been implicated in a wide array of non-oncological diseases, including asthma, inflammatory bowel disease, cardiovascular diseases, rheumatoid arthritis, and diseases of the central nervous system frontiersin.orgnih.govfrontiersin.org. The expression of T1/ST2 on inflamed cells further supports the potential for this compound to modulate immune and inflammatory responses in non-malignant conditions frontiersin.org.

Academic research into the future directions of this compound is increasingly considering these non-oncological roles of the T1/ST2 receptor. Notably, this compound is currently under investigation in a clinical trial for Alzheimer's disease, highlighting a direct exploration of its effects in a neuroinflammatory and neurodegenerative context genecards.org. While detailed research findings on the specific mechanisms of this compound in non-oncological human diseases like Alzheimer's are still emerging, the known biology of the T1/ST2 receptor in inflammation provides potential avenues for investigation.

Furthermore, exploring the downstream signaling pathways activated by this compound binding to T1/ST2 in non-oncological cell types could elucidate distinct mechanisms compared to those observed in cancer cells. While cancer research has highlighted caspase activation and ER stress, the signaling downstream of T1/ST2 in other cell types, often involving MyD88 and activation of NF-κB or MAP kinases in response to IL-33, suggests that this compound might engage different or overlapping pathways depending on the cellular context frontiersin.orgwikipedia.org. Understanding these context-dependent signaling events is crucial for defining this compound's potential in diverse non-oncological indications.

The exploration of T1/ST2 receptor-mediated biology of this compound in non-oncological contexts represents a significant future direction for academic research. This includes delving into its potential immunomodulatory and anti-inflammatory effects in diseases where the IL-33/ST2 axis is known to play a role, such as neuroinflammatory conditions like Alzheimer's disease, allergic disorders, and autoimmune diseases. Further studies are needed to fully characterize the cellular and molecular mechanisms underlying this compound's effects in these settings and to determine its therapeutic potential beyond oncology.

Q & A

Q. How can researchers design a robust experimental framework to establish baseline pharmacological properties of Nerofe?

Methodological Answer:

  • Begin with in vitro assays to assess solubility, stability, and receptor binding affinity. Use dose-response curves to determine IC50/EC50 values.
  • Validate findings using orthogonal techniques (e.g., surface plasmon resonance for binding kinetics, mass spectrometry for structural confirmation).
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives and ensure alignment with existing literature gaps .
  • Include negative controls and replicate experiments to minimize variability. Document protocols using standardized formats (e.g., MIAME for microarray data) .

Q. What statistical methods are appropriate for analyzing this compound’s efficacy in preclinical models?

Methodological Answer:

  • Use ANOVA for multi-group comparisons (e.g., dose-dependent effects) or Mann-Whitney U tests for non-parametric data.
  • For longitudinal studies, apply mixed-effects models to account for repeated measurements.
  • Predefine significance thresholds (p < 0.05) and adjust for multiple comparisons using Bonferroni correction .
  • Report effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Q. How should researchers conduct a systematic literature review to contextualize this compound’s mechanisms?

Methodological Answer:

  • Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (kinase inhibitor OR pharmacokinetics)").
  • Screen abstracts for relevance, then extract data into a matrix comparing methodologies, outcomes, and limitations.
  • Critically evaluate sources using CRAAP criteria (Currency, Relevance, Authority, Accuracy, Purpose) to exclude low-quality studies .
  • Synthesize findings in a table (see Table 1 ) to highlight contradictions or consensus in the literature .
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Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

Methodological Answer:

  • Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolism issues.
  • Use tracer studies (e.g., radiolabeled this compound) to quantify tissue distribution and metabolite formation .
  • Apply principal contradiction analysis to determine if discrepancies arise from experimental design (e.g., cell lines vs. animal models) or biological complexity (e.g., compensatory pathways) .
  • Propose iterative experiments to test hypotheses (e.g., co-administering metabolic inhibitors) .

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s polypharmacology?

Methodological Answer:

  • Combine transcriptomics , proteomics , and metabolomics datasets using pathway enrichment tools (e.g., DAVID, KEGG).
  • Apply machine learning algorithms (e.g., random forests) to identify biomarkers predictive of this compound’s response.
  • Validate findings with knockdown/overexpression models (e.g., CRISPR-Cas9) to establish causality.
  • Use network pharmacology frameworks to map target interactions and off-target effects .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound-related data?

Methodological Answer:

  • Deposit raw data in domain-specific repositories (e.g., Chemotion for chemical structures, nmrXiv for NMR spectra) with unique digital object identifiers (DOIs) .
  • Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical entities) to enhance interoperability.
  • Implement version control (e.g., Git) for computational workflows and document data lineage in electronic lab notebooks (ELNs) .

Data Management and Ethical Considerations

Q. What ethical guidelines apply to this compound studies involving human-derived samples?

Methodological Answer:

  • Obtain informed consent and ethics approval from institutional review boards (IRBs).
  • Justify sample sizes using power analysis (e.g., G*Power software) to minimize unnecessary resource use .
  • Anonymize data by replacing identifiers with codes stored in password-protected files.
  • Report adverse events in compliance with ICH-GCP guidelines (e.g., SAE reporting within 24 hours) .

Tables

Table 1: Frameworks for Evaluating Research Questions

FrameworkComponentsApplication to this compound Research
FINER Feasible, Interesting, Novel, Ethical, RelevantEnsure in vivo studies are ethically justified and address mechanistic gaps
PICO Population, Intervention, Comparison, OutcomeDefine patient subgroups for translational studies

Q. Table 2: Common Statistical Tests for this compound Data Analysis

Data TypeTestExample Use Case
Continuous, normalStudent’s t-testCompare IC50 values between two assays
OrdinalWilcoxon signed-rank testRank toxicity scores in animal models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.